Cas no 1248484-43-6 (methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate)

Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate is a phenolic ester compound featuring both hydroxyl and ester functional groups, which contribute to its reactivity and potential applications in organic synthesis. The presence of substituted aromatic rings enhances its stability while allowing for selective modifications. This compound is particularly useful as an intermediate in pharmaceutical and fine chemical synthesis, where its structural features enable precise functionalization. Its balanced polarity and solubility profile make it suitable for use in various solvent systems. The compound’s purity and well-defined molecular structure ensure consistent performance in synthetic pathways, supporting reproducible results in research and industrial processes.
methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate structure
1248484-43-6 structure
商品名:methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate
CAS番号:1248484-43-6
MF:C11H14O4
メガワット:210.226463794708
CID:6578170
PubChem ID:62214126

methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate
    • Benzeneacetic acid, α,4-dihydroxy-3,5-dimethyl-, methyl ester
    • インチ: 1S/C11H14O4/c1-6-4-8(5-7(2)9(6)12)10(13)11(14)15-3/h4-5,10,12-13H,1-3H3
    • InChIKey: JECNCYABVWNRRV-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=C(C)C(O)=C(C)C=1)(O)C(=O)OC

じっけんとくせい

  • 密度みつど: 1.226±0.06 g/cm3(Predicted)
  • ふってん: 347.1±37.0 °C(Predicted)
  • 酸性度係数(pKa): 10.37±0.36(Predicted)

methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1866058-0.5g
methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate
1248484-43-6
0.5g
$739.0 2023-09-18
Enamine
EN300-1866058-10.0g
methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate
1248484-43-6
10g
$4360.0 2023-06-04
Enamine
EN300-1866058-0.25g
methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate
1248484-43-6
0.25g
$708.0 2023-09-18
Enamine
EN300-1866058-0.05g
methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate
1248484-43-6
0.05g
$647.0 2023-09-18
Enamine
EN300-1866058-0.1g
methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate
1248484-43-6
0.1g
$678.0 2023-09-18
Enamine
EN300-1866058-2.5g
methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate
1248484-43-6
2.5g
$1509.0 2023-09-18
Enamine
EN300-1866058-5g
methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate
1248484-43-6
5g
$2235.0 2023-09-18
Enamine
EN300-1866058-1g
methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate
1248484-43-6
1g
$770.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1417736-1g
Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate
1248484-43-6 98%
1g
¥21902.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1417736-500mg
Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate
1248484-43-6 98%
500mg
¥21038.00 2024-08-09

methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate 関連文献

methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetateに関する追加情報

Methyl 2-Hydroxy-2-(4-Hydroxy-3,5-Dimethylphenyl)acetate (CAS No. 1248484-43-6): An Overview of Its Structure, Properties, and Applications

Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate (CAS No. 1248484-43-6) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and medicinal chemistry. This compound is characterized by its complex molecular framework, which includes a methyl ester group, a hydroxyl group, and a substituted phenyl ring. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable compound for research and development.

The molecular formula of methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate is C11H16O5, and its molecular weight is approximately 236.24 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited but can be enhanced by adjusting the pH or using co-solvents.

In terms of its chemical structure, the presence of the hydroxyl groups on both the acetate moiety and the phenyl ring contributes to its polarity and reactivity. The methyl ester group provides additional functionality that can be exploited in synthetic transformations. The substituted phenyl ring, with its two methyl groups at the 3 and 5 positions, imparts steric hindrance and electronic effects that influence the compound's overall behavior in various chemical reactions.

Recent research has focused on the potential biological activities of methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate. Studies have shown that this compound exhibits antioxidant properties, which are attributed to the presence of the hydroxyl groups on the phenyl ring. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.

Moreover, preliminary studies have indicated that methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate may have anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and is involved in many chronic diseases. The anti-inflammatory properties of this compound could make it a promising candidate for the development of new therapeutic agents.

In addition to its potential therapeutic applications, methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate has been explored for use as an intermediate in organic synthesis. Its versatile functional groups allow for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. For example, it can be used in the preparation of derivatives with enhanced biological activities or improved pharmacokinetic properties.

The synthesis of methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate typically involves several steps. One common approach is to start with 4-hydroxy-3,5-dimethylbenzaldehyde and undergo a series of reactions including condensation with glycolic acid methyl ester followed by reduction to form the desired product. The synthetic route can be optimized to improve yield and purity, which are critical factors for large-scale production.

In conclusion, methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate (CAS No. 1248484-43-6) is a multifaceted compound with potential applications in pharmaceuticals and organic synthesis. Its unique chemical structure endows it with valuable properties such as antioxidant and anti-inflammatory activities. Ongoing research continues to uncover new aspects of its behavior and potential uses, making it an exciting area of study for chemists and pharmacologists alike.

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